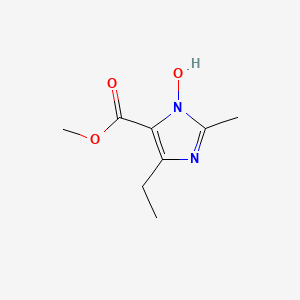

methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound It belongs to the imidazole family, which is known for its diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a primary alcohol.

Substitution: Formation of N-alkylated imidazole derivatives.

Aplicaciones Científicas De Investigación

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-4-carboxylate

- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-3-carboxylate

- Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-2-carboxylate

Uniqueness

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The position of the carboxylate group plays a significant role in its chemical behavior and interaction with biological targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl4-ethyl-1-hydroxy-2-methyl-1H-imidazole-5-carboxylate (MEHMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, supported by research findings and case studies.

MEHMIC exhibits its biological activity primarily through enzyme inhibition. The imidazole ring structure is known for its ability to interact with metal ions, which is crucial for the inhibition of specific enzymes involved in various metabolic pathways. By binding to the active sites of these enzymes, MEHMIC effectively blocks substrate access, leading to therapeutic effects in various conditions.

Antimicrobial Activity

MEHMIC has demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. In laboratory studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents. For instance, studies have reported its inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Antiviral Activity

Research indicates that MEHMIC may also possess antiviral properties. It has been investigated for its effectiveness against orthopoxviruses, including cowpox and ectromelia viruses, with selectivity indices (SI) demonstrating its potential as an antiviral agent . Such findings suggest that MEHMIC could be a valuable addition to antiviral therapeutics.

Antioxidant and Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, MEHMIC exhibits antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various inflammatory disorders. Studies have highlighted its potential as an anti-inflammatory and analgesic agent, suggesting applications in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities of MEHMIC

| Activity Type | Pathogen/Condition | MIC/IC50 Values | Selectivity Index (SI) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | - |

| Escherichia coli | 0.7 µg/mL | - | |

| Antiviral | Cowpox virus | SI = 20 | - |

| Ectromelia virus | SI = 46 | - | |

| Antioxidant | Oxidative stress models | - | - |

| Anti-inflammatory | Inflammatory models | - | - |

Toxicity and Safety

The toxicity profile of MEHMIC has been evaluated in various studies. It has been found to exhibit low toxicity in both acute and chronic exposure scenarios. However, standard safety measures are recommended when handling this compound in laboratory settings.

Applications in Scientific Research

MEHMIC's versatility extends beyond its biological activities; it serves as a building block in the synthesis of more complex molecules. Its role as a catalyst in chemical reactions is being explored, particularly in the synthesis of imidazole derivatives that have pharmaceutical applications. Furthermore, its antioxidant properties make it a candidate for use in food and cosmetic industries.

Current State of Research

Ongoing research continues to uncover the full potential of MEHMIC. Investigations are focusing on its anti-cancer properties and applications as a biosensor for detecting various analytes such as glucose and cholesterol . The compound's multifaceted nature positions it as a promising candidate for further development in both therapeutic and industrial applications.

Propiedades

IUPAC Name |

methyl 5-ethyl-3-hydroxy-2-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-6-7(8(11)13-3)10(12)5(2)9-6/h12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPUSNXKJZHDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=N1)C)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.